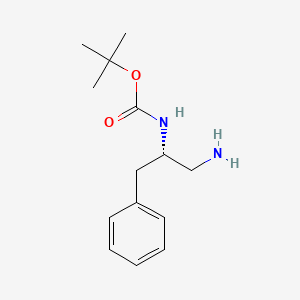

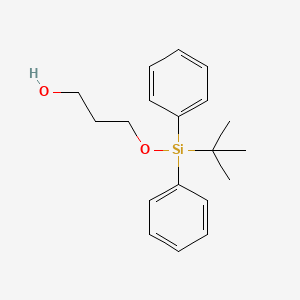

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

Descripción general

Descripción

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl phenylcarbamates has been explored, with a focus on producing chiral organoselenanes and organotelluranes. Specifically, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and yielding optically pure (R)- and (S)-enantiomers. These enantiomers were further transformed into corresponding 1-(2-aminophenyl)ethanols, which are valuable chiral building blocks .

Dirhodium(II)-Catalyzed C-H Amination

The C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate, catalyzed by Dirhodium(II), has been studied. This reaction proceeded smoothly, leading to the formation of oxazolidinone in excellent yield. The oxazolidinone was then efficiently converted into both (R)- and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols, which are important intermediates for various synthetic applications .

Asymmetric Aldol Reactions

Asymmetric aldol reactions have been utilized to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates with high stereoselectivity. Both syn- and anti-aldol reactions were investigated, including ester-derived Ti-enolate and Evans' diastereoselective syn-aldol reactions. The resulting optically active carbamates were converted into potent β-secretase inhibitors, highlighting their potential in drug development .

Synthesis from Natural Products

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was achieved from L-Serine. This compound, which exhibits cytotoxic activity against human carcinoma cell lines, was synthesized through a multi-step process involving esterification, protection, reduction, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% .

Chiral Inversion and Synthesis

A high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was described, featuring an efficient chiral inversion as the key step. This process involved Boc-involved neighboring group participation mediated by thionyl chloride. The method offers advantages in terms of simplicity, cost, yield, and purification, making it attractive for industrial applications .

Synthesis of Biologically Active Intermediates

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in biologically active compounds such as omisertinib (AZD9291), was established. Starting from commercially available 4-fluoro-2methoxy-5nitroaniline, the compound was synthesized through acylation, nucleophilic substitution, and reduction, with a total yield of 81%. The structures were confirmed by MS and 1HNMR, and the synthetic method was optimized for efficiency .

Aplicaciones Científicas De Investigación

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized using asymmetric Mannich reaction techniques, highlighting its significance in generating chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in various biologically active compounds, was synthesized, emphasizing rapid synthetic methods and the importance of structural confirmation through techniques like MS and 1HNMR (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structures and Interactions : Understanding the crystal structures of derivatives is essential for comprehending their chemical behavior. For example, the study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed an isostructural family of compounds, with the molecular linkage in the crystals involving bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).

Chemical Transformations and Applications : The versatility of these compounds extends to their use in complex chemical transformations and the formation of novel structures. For instance, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared with significant advantages in simplicity, cost efficiency, yield, and purification procedure, highlighting its industrial reliability (Li, Mei, Gao, Li, Yan, & Che, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439673 | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | |

CAS RN |

146552-72-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146552-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)